molecular formula C13H17NO2 B1599806 Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one CAS No. 71592-44-4

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one

Cat. No. B1599806
CAS RN: 71592-44-4
M. Wt: 219.28 g/mol
InChI Key: IBNKFKLIUOMAQB-UHFFFAOYSA-N
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Patent
US04463177

Procedure details

A solution of 3-(2-bromo-3-oxocyclohex-1-enyl)-hexahydro-1-methylazepin-2-one (6 g) in chloroform (60 ml) was treated with 48% HBr in acetic acid (1 ml). After 4 hours, NMR indicated completion. Aqueous ammonia was added and the organic solvent removed under reduced pressure to yeild the title compound as a crystalline solid, m.p. 192°-3° (EtOAc).
Name
3-(2-bromo-3-oxocyclohex-1-enyl)-hexahydro-1-methylazepin-2-one
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7](=[O:8])[CH2:6][CH2:5][CH2:4][C:3]=1[CH:9]1[CH2:15][CH2:14][CH2:13][CH2:12][N:11]([CH3:16])[C:10]1=[O:17].Br.N>C(Cl)(Cl)Cl.C(O)(=O)C>[OH:8][C:7]1[CH:2]=[C:3]([CH:9]2[CH2:15][CH2:14][CH2:13][CH2:12][N:11]([CH3:16])[C:10]2=[O:17])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
3-(2-bromo-3-oxocyclohex-1-enyl)-hexahydro-1-methylazepin-2-one
Quantity
6 g
Type
reactant
Smiles
BrC1=C(CCCC1=O)C1C(N(CCCC1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC=1C=C(C=CC1)C1C(N(CCCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.